4-Phenoxybenzyl isothiocyanate

Overview

Description

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .Molecular Structure Analysis

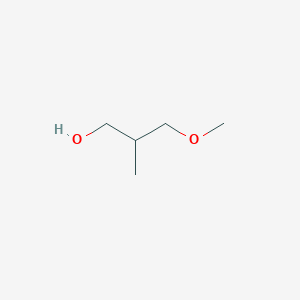

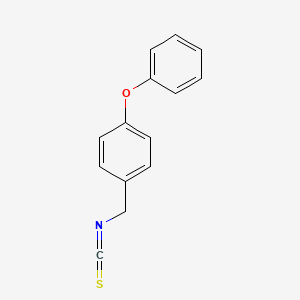

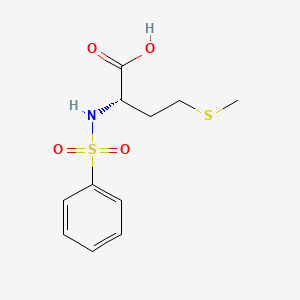

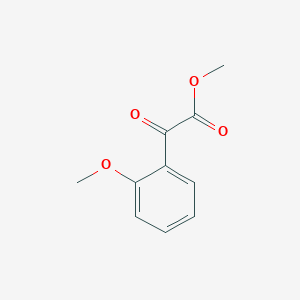

The molecular formula of 4-Phenoxybenzyl isothiocyanate is C14H11NOS. The chemical structure of isothiocyanates strongly influences their potential as tubulin polymerization inhibitors .Physical and Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . The boiling point is 370.9±25.0 °C at 760 mmHg . The molecular weight is 241.31 g/mol.Scientific Research Applications

Quantitative Determination in Seed Meal

A study developed a method for the quantitative determination of p-hydroxybenzyl isothiocyanate, which is structurally related to 4-phenoxybenzyl isothiocyanate, in enzymic digests of seed meal from white mustard (Sinapis alba L.). This method, involving treatment with sodium hydroxide and colorimetric determinations, is significant for its simplicity, rapidity, and applicability to small samples, making it suitable for use in plant breeding research (Josefsson, 1968).

Biological Activity in Insecticide Research

Research on pyrethroid analogs, which include phenoxybenzyl moieties, has shown that modifying this group with P450 monooxygenase-inhibiting or oxidatively blocked groups can influence the insecticidal activity against resistant strains of tobacco budworms. This indicates the potential of phenoxybenzyl isothiocyanate derivatives in developing more effective insecticides (Shan, Hammer, & Ottea, 1997).

Chemopreventive and Apoptosis-Inducing Properties

Isothiocyanates, including compounds structurally related to this compound, have been found to induce apoptosis in cancer cells. They activate caspase-3-like protease activity and are being studied for their chemopreventive functions, suggesting a potential role in cancer research (Yu et al., 1998).

Role in Cytochrome P-450 Isozyme Activity

Studies have shown that certain isothiocyanates can influence the activity of cytochrome P-450 isozymes, which are important in drug metabolism and toxicology. This suggests a possible application in studying drug interactions and toxicological assessments (Koop, 1986).

Analytical Applications in Food and Pharmaceutical Research

Supercritical fluid chromatography has been used to investigate the degradation of glucosinolates, including those producing hydroxybenzyl isothiocyanate, a compound similar to this compound. This has applications in food and pharmaceutical research, particularly in the analysis of natural products (Buskov et al., 2000).

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including 4-Phenoxybenzyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular functions and their modulation can lead to significant changes in cell behavior.

Mode of Action

The interaction of this compound with its targets leads to a variety of changes. For instance, it can inhibit the activity of CYP enzymes, induce apoptosis, modulate cell cycle regulators, and inhibit metastasis . These interactions and the resulting changes contribute to the compound’s potential chemopreventive properties .

Biochemical Pathways

This compound affects several biochemical pathways. It can inhibit the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), and inhibit nuclear factor kappa B (NF-ĸB) . These pathways are involved in various cellular processes, including detoxification, inflammation, and cell proliferation .

Pharmacokinetics

PEITC exhibits linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It undergoes reversible metabolism and capacity-limited hepatic elimination . These properties likely impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its chemopreventive potential. By modulating various cellular targets and biochemical pathways, it can inhibit tumorigenesis, induce apoptosis, and inhibit metastasis . These effects contribute to its potential anticarcinogenic, anti-inflammatory, and antioxidative properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the formation of isothiocyanates from glucosinolates . Additionally, dietary intake of cruciferous vegetables, which are rich in glucosinolates, can influence the bioavailability of isothiocyanates .

Safety and Hazards

Future Directions

Isothiocyanates have been found to inhibit tumorigenesis without any toxicity and undesirable side effects . The bioavailability of isothiocyanates is exceedingly high, as it was reported that nearly 90% of orally administered isothiocyanates are absorbed . Future research needs to focus on the anticancer effect of isothiocyanates associated with inhibition of carcinogenic activation and induction of antioxidants .

Properties

IUPAC Name |

1-(isothiocyanatomethyl)-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c17-11-15-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCZGHPTVYEIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)

![4-[(2-Furylmethyl)amino]benzoic acid](/img/structure/B3143173.png)